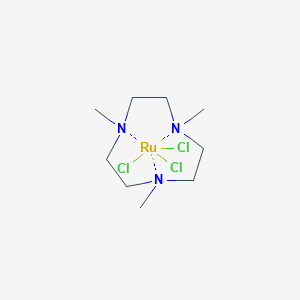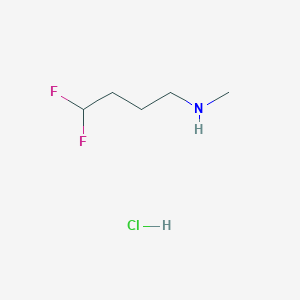
(4,4-Difluorobutyl)(methyl)amine hydrochloride
Overview
Description
(4,4-Difluorobutyl)(methyl)amine hydrochloride: is a chemical compound with the molecular formula C5H12ClF2N . It is a derivative of butylamine where two fluorine atoms are attached to the fourth carbon of the butyl chain, and a methyl group is attached to the nitrogen atom. The hydrochloride salt form enhances its stability and solubility in various solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4,4-difluorobutyl bromide and methylamine .
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 50-80°C).
Product Isolation: The resulting (4,4-Difluorobutyl)(methyl)amine is then converted to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent.
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors under controlled conditions to ensure purity and yield.
Purification: The product is purified using techniques like recrystallization or distillation to achieve the desired quality.
Chemical Reactions Analysis
(4,4-Difluorobutyl)(methyl)amine hydrochloride: can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form 4,4-difluorobutyraldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reduction reactions can convert the compound to 4,4-difluorobutylamine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, KMnO4 in acidic medium.
Reduction: NaBH4, LiAlH4 in ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products Formed:
4,4-Difluorobutyraldehyde: (from oxidation)
4,4-Difluorobutylamine: (from reduction)
Various substituted derivatives (from nucleophilic substitution)
Scientific Research Applications
(4,4-Difluorobutyl)(methyl)amine hydrochloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand the role of fluorinated compounds in biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4,4-Difluorobutyl)(methyl)amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as receptors or enzymes , modulating their activity through binding or inhibition.
Molecular Targets and Pathways Involved:
Receptors: Binding to specific receptors to elicit a biological response.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Comparison with Similar Compounds
4,4-Difluorobutylamine
N-Methylbutylamine
4,4-Difluorobutyraldehyde
These compounds differ in their functional groups and reactivity, making (4,4-Difluorobutyl)(methyl)amine hydrochloride particularly useful in specific applications where fluorine atoms play a critical role.
Properties
IUPAC Name |
4,4-difluoro-N-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-8-4-2-3-5(6)7;/h5,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLSGQCICNBGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


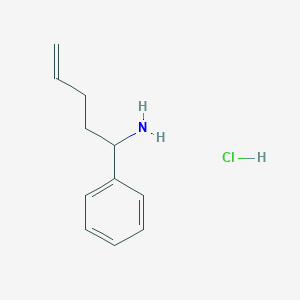
![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)
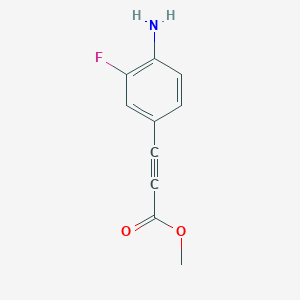

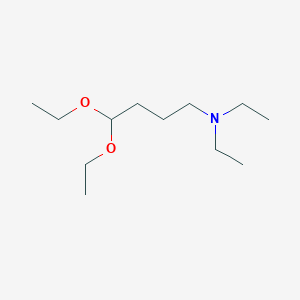
![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)


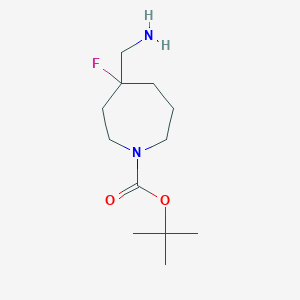
![4-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1485059.png)
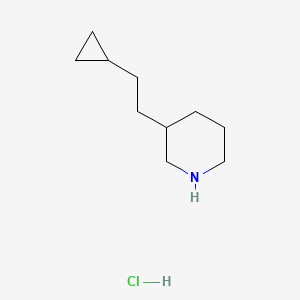
![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)
![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)
